N-(2-Aminoethyl)-4-iodobenzamide
Overview
Description
N-(2-Aminoethyl)-4-iodobenzamide: is a chemical compound that features an amine group attached to an ethyl chain, which is further connected to a benzamide structure with an iodine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-4-iodobenzamide typically involves the reaction of 4-iodobenzoic acid with ethylenediamine. The process can be summarized as follows:
Formation of 4-iodobenzoyl chloride: 4-iodobenzoic acid is reacted with thionyl chloride to form 4-iodobenzoyl chloride.
Amidation Reaction: The 4-iodobenzoyl chloride is then reacted with ethylenediamine under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in N-(2-Aminoethyl)-4-iodobenzamide can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.
Oxidation and Reduction: The amine group can participate in oxidation and reduction reactions, potentially forming imines or amides under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or secondary amines.
Oxidation Products: Oxidation can yield imines or nitro compounds.
Reduction Products: Reduction typically results in the formation of primary amines or alcohols.
Scientific Research Applications
Chemistry: N-(2-Aminoethyl)-4-iodobenzamide is used as a building block in organic synthesis, particularly in the formation of more complex molecules through substitution reactions.
Biology: In biological research, this compound can be used to study the effects of iodine-containing compounds on cellular processes. It may also serve as a precursor for radiolabeled compounds used in imaging studies.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new drugs that target specific biological pathways. Its iodine atom makes it useful for creating radiolabeled drugs for diagnostic imaging.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-4-iodobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of radiolabeled derivatives, which can be used in imaging to track the distribution and activity of the compound in biological systems.
Comparison with Similar Compounds
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: This compound is similar in structure but contains a trimethoxysilane group instead of an iodine atom.
N-(2-Aminoethyl)-1-aziridineethanamine: This compound features an aziridine ring, which imparts different chemical properties compared to the benzamide structure.
Uniqueness: N-(2-Aminoethyl)-4-iodobenzamide is unique due to the presence of the iodine atom, which allows for the formation of radiolabeled derivatives. This makes it particularly valuable in applications requiring imaging or tracking of the compound in biological systems.
Properties
IUPAC Name |
N-(2-aminoethyl)-4-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUACFKIZPXVNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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